N-Methyl-N-(2-nitrophenyl)nitramide
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Overview
Description
N-Methyl-N-(2-nitrophenyl)nitramide is an organic compound characterized by the presence of a nitramide group attached to a methyl group and a 2-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-N-(2-nitrophenyl)nitramide can be synthesized through several methods. One common approach involves the reaction of N-methylamine with 2-nitrobenzoyl chloride, followed by nitration. The reaction typically requires a solvent such as dichloromethane and a nitrating agent like nitric acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(2-nitrophenyl)nitramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are typical for substitution reactions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
N-Methyl-N-(2-nitrophenyl)nitramide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive nitro group.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-N-(2-nitrophenyl)nitramide involves its interaction with molecular targets through its nitro and amide groups. These functional groups can participate in various chemical reactions, such as nucleophilic substitution and redox reactions, leading to the formation of reactive intermediates that exert biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-(2,4,6-trinitrophenyl)nitramide: Similar structure but with additional nitro groups, leading to different reactivity and applications.
N-Methyl-2-pyrrolidone: Shares the N-methyl group but differs in the rest of the structure, resulting in distinct chemical properties and uses.
Uniqueness
Its ability to undergo various chemical reactions makes it a versatile compound in both research and industrial contexts .
Properties
CAS No. |
102877-65-6 |
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Molecular Formula |
C7H7N3O4 |
Molecular Weight |
197.15 g/mol |
IUPAC Name |
N-methyl-N-(2-nitrophenyl)nitramide |
InChI |
InChI=1S/C7H7N3O4/c1-8(10(13)14)6-4-2-3-5-7(6)9(11)12/h2-5H,1H3 |
InChI Key |
GEXZTGINGRRJQK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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